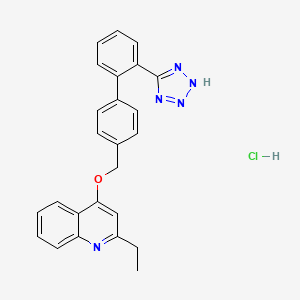
Timolol hemihydrate
Descripción general
Descripción
Timolol hemihydrate is a nonselective beta-adrenergic antagonist commonly used in ophthalmic solutions to reduce intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It is also available in tablet form for the treatment of hypertension . This compound was first approved by the FDA in 1978 and has since been marketed by several manufacturers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Timolol hemihydrate is synthesized by eliminating the maleate buffer from timolol maleate, simplifying the purification step for the R-enantiomer . The synthetic route involves the reaction of 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol with water to form the hemihydrate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Timolol hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of timolol, as well as substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Timolol hemihydrate has a wide range of scientific research applications:
Mecanismo De Acción
Timolol hemihydrate exerts its effects by competing with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . This binding inhibits the action of neurotransmitters, leading to a decrease in heart rate and blood pressure . In the eye, this compound reduces the formation of aqueous humor in the ciliary body, thereby lowering intraocular pressure .
Comparación Con Compuestos Similares
Timolol maleate: Another form of timolol used in ophthalmic solutions.
Betaxolol: A selective beta(1)-adrenergic antagonist used in the treatment of glaucoma and hypertension.
Levobunolol: A nonselective beta-adrenergic antagonist used in ophthalmic solutions for glaucoma.
Uniqueness of Timolol Hemihydrate: this compound is unique in its formulation, which eliminates the maleate buffer, simplifying the purification process and potentially reducing side effects . Its efficacy and safety profile are comparable to timolol maleate, making it a valuable alternative in clinical practice .
Propiedades
Número CAS |
91524-16-2 |
|---|---|
Fórmula molecular |
C13H26N4O4S |
Peso molecular |
334.44 g/mol |
Nombre IUPAC |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrate |
InChI |
InChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1 |
Clave InChI |
GTPDQODZJOVTPX-PPHPATTJSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.O |
SMILES canónico |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O |
Apariencia |
Solid powder |
Punto de ebullición |
100 |
melting_point |
202-203 202.0 °C 71.5-72.5 °C |
| 26839-75-8 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
26921-17-5 (maleate (1:1) salt) |
Vida útil |
Solutions of timolol maleate are stable up to a pH of 12. In general, timolol ophthalmic solutions should be protected from light and stored in tight containers at 15-30 °C and protected from freezing. ... Timolol gel-forming ophthalmic solution should be stored at 15-25 °C. /Timolol Maleate/ Timolol maleate tablets should be stored in well closed, light resistant containers at a temperature less than 40 °C, preferably between 15-30 °C. /Timolol maleate/ |
Solubilidad |
soluble in wate |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)- Blocadren L 714,465 L-714,465 L714,465 MK 950 MK-950 MK950 Optimol Timacar Timolol Timolol Hemihydrate Timolol Maleate Timolol Maleate, (1:1) Salt Timoptic Timoptol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile](/img/structure/B1682409.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)
![3-cyano-N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]butyl]-N-methylnaphthalene-1-carboxamide](/img/structure/B1682412.png)








